Cas no 8002-43-5 (Lecithins)

Lecithins Properties
Names and Identifiers
-
- Soybean Lecithin
- L-Alpha-Phosphatidyl Choline
- Lecithin
- Lecithin, granular
- Lecithins
- Lecithin from Soybean
- Lecithin from Egg
- Lecithin ex soybeans
- LECITHIN(EGG)(RG)
- L-α-Phosphatidylcholine
- L-α-Phosphatidylcholine, from Egg Yolk, Hydrogenated
- Phosphatidylcholine
- Soy bean phospholipid
- Alcolec-S
- froM Egg
- granulestin
- kelecin
- L-alpha-Lecithin
- L-alpha-Lecithin, granular
- Lecithin, Refined
- Ovolecithin
- Phospholutein
- Reagent Grade
- Soy lecithin
- Ovolecithin from Egg
- PC
- [(2R)-3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- sunflower LECITHIN
- PC-98T
- Carbomer
- Soy PC, L-alpha-phosphatidylcholine (Soy), powder
- GPCho(16:0/18:2)
- DTXSID301334203
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine
- 16:0-18:2-PC
- Azolectin
- PC(16:0/18:2)
- Phosphatidylcholine(16:0/18:2)
- SOYBEAN PHOSPHOLIPIDS
- CHEBI:73002
- 16:0-18:2 PC, 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine, chloroform
- 8002-43-5
- 1,2-Diacyl-sn-glycero-3-phosphocholine
- (2R)-3-(hexadecanoyloxy)-2-[(9Z,12Z)-octadeca-9,12-dienoyloxy]propyl 2-(trimethylammonio)ethyl phosphate
- MFCD00082428
- FS-8120
- GPCho(16:0/18:2omega6)
- [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Phosphatidylcholine(16:0/18:2w6)
- MFCD00131449
- DB02306
- 17708-90-6
- L-alpha-1-Palmitoyl-2-linoleoylphosphatidylcholine
- (2R)-3-(hexadecanoyloxy)-2-[(9Z,12Z)-octadeca-9,12-dienoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
- PC(16:0/18:2(9Z,12Z))
- UNII-6UCA7I41S8
- PALMITOYL-LINOLEOYL PHOSPHATIDYLCHOLINE
- Lecithin, bovine
- PC(16:0/18:2omega6)
- SCHEMBL234615
- 16:0-18:2 PC, 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine, powder
- LMGP01010594
- Phosphatidylserine Powder
- CS-7874
- 6UCA7I41S8
- GPC(16:0/18:2)
- 1-palmitoyl-2-linoleoyl-GPC (16:0/18:2)
- 1-Palmitoyl-2-linoleoyl-3-sn-glycerophosphatidylcholine
- PC 34:2
- Heart PC, L-alpha-phosphatidylcholine (Heart, Bovine), powder
- HY-B2235
- 1-16:0-2-18:2-phosphatidylcholine
- 1-Palmitoyl-2-linoleoyl-sn-glycero-phosphatidylcholine
- Q27105002
- 3,5,8-Trioxa-4-phosphahexacosa-17,20-dien-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-(((1-oxohexadecyl)oxy)methyl)-, inner salt, 4-oxide, (7R,17Z,20Z)-
- 1-palmitoyl-2-linoleoyl-phosphatidylcholine
- phosphatidylcholine 16:0/18:2(9Z,12Z)
- 1-Palmitoyl-2-linoleoyl-sn-glycerophosphatidylcholine
- Soy PC, L-alpha-phosphatidylcholine (Soy), chloroform
- L-.ALPHA.-1-PALMITOYL-2-LINOLEOYLPHOSPHATIDYLCHOLINE
- 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphocholine, >=97% (GC), >=99% (TLC)
- (2-{[3-(hexadecanoyloxy)-2-[octadeca-9.12-dienoyloxy]propyl phosphono]oxy}ethyl)trimethylazanium
- PC(16:0/18:2n6)
- L-alpha-Phosphatidylcholine, 90%
- 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine
- 1-palmitoyl-2-linoleoyl-GPC
- Phosphatidylcholine(16:0/18:2omega6)
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
- Soybean phosphatide
- Soybean phospholipid
- Lecithin ( from soybean)
- Lecithin,from soybean
- HY-B2235A
- 1ST180966-1000S
- from soybean,>98%
- HY-B2235B
- (R)-2-(((9Z,12Z)-Octadeca-9,12-dienoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- L-
- A-Lecithin (egg yolk), 75%
- (R)-2-((9Z,12Z)-Octadeca-9,12-dienoyloxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- JLPULHDHAOZNQI-ZTIMHPMXSA-N
- (9Z,12Z)-1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine Solution in Chloroform, 1000ug/mL
- A-Lecithin (egg yolk, Type XVI-E), 99%
-
- MDL: MFCD00082428
- Inchi: 1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/t40-/m1/s1
- InChIKey: JLPULHDHAOZNQI-RRHRGVEJSA-N
- SMILES: P(=O)([O-])(OC([H])([H])[C@@]([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 757.562156g/mol
- Surface Charge: 0
- XLogP3: 12.9
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Rotatable Bond Count: 40
- Exact Mass: 757.562156g/mol
- Monoisotopic Mass: 757.562156g/mol
- Topological Polar Surface Area: 111Ų
- Heavy Atom Count: 52
- Complexity: 941
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count: 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- 互变异构体数量: nothing
Experimental Properties
- Odor: Odorless or slight nutlike odor; faint fatty odor
- Stability Shelf Life: Stable under recommended storage conditions.
- Taste: Bland
- Color/Form: Solid
- Density: d424 1.0305
- Melting Point: 236.1ºC
- 闪点: Fahrenheit: 60.8 ° f
Celsius: 16 ° c - Solubility: chloroform: 0.1 g/mL, slightly hazy, slightly yellow to deep orange
- 水溶性: Negligible
- 稳定性: Stable, but light, heat, moisture and air-sensitive. Incompatible with strong oxidizing agents.
- PSA: 121.00000
- LogP: 12.01420
- 敏感性: Sensitive to light
- Solubility: Soluble in chloroform, ether, petroleum ether, but poorly soluble in acetone.
- 浓度: 100 mg/mL in ethanol
- Merck: 5429
Lecithins Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H319
- Warning Statement: P210-P280-P305+P351+P338-P337+P313-P403+P235
- Hazardous Material transportation number:UN 2810 6.1/PG 2
- WGK Germany:1
- Hazard Category Code: 11
- Safety Instruction: 7-16-24/25-36/37-45-36/37/39-26-53
- FLUKA BRAND F CODES:1-8-10
- RTECS号:OG7565000
-
Dangerous Mark:
- TSCA:Yes
- 储存条件:−20°C
- 危险等级:3
- Packing Group:III
- Risk Phrases:R11; R48/20/22; R40; R38; R22; R36/37/38; R46; R45; R48/20/21/22
- 安全术语:3
- Packing Group:III
Lecithins Customs Data
- HS CODE:2923200000
- Customs Data:
China Customs Code:
2923200000
Lecithins Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0022-25g |
Lecithins |
8002-43-5 | from Egg | 25g |
¥470.0 | 2022-06-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3237-200 mg |
Lecithin |
8002-43-5 | 90.00% | 200mg |
¥584.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | LF734-25g |
Lecithins |
8002-43-5 | fromSoybean | 25g |
¥75.0 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L861761-5g |
Lecithin |
8002-43-5 | liquid, from soybean | 5g |
¥78.00 | 2022-01-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L75561-20mg |
Phosphatidylcholine(1+) |
8002-43-5 | 98% | 20mg |
¥898.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002341-1g |
Lecithins |
8002-43-5 | 98%() | 1g |
¥95 | 2023-09-07 | |
abcr | AB208100-250 g |
Lecithin, Refined; . |
8002-43-5 | 250 g |
€87.80 | 2023-07-20 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0023-500G |
Lecithin from Soybean |
8002-43-5 | 500g |
¥450.00 | 2023-09-07 | ||
TRC | L320065-10g |
Lecithin (60%, Egg) |
8002-43-5 | 10g |
$110.00 | 2023-05-18 | ||
TRC | L320050-10g |
Lecithin (Technical Grade) |
8002-43-5 | 10g |
$159.00 | 2023-05-18 |
Lecithins Literature
-
Chao Song,Nai-Yun Gao,Hong-Wen Gao Mol. BioSyst. 2010 6 1901
-
Dilek Madenci,Anniina Salonen,Peter Schurtenberger,Jan Skov Pedersen,Stefan U. Egelhaaf Phys. Chem. Chem. Phys. 2011 13 3171
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Andrew B. Matheson,Georgios Dalkas,Andrei Gromov,Stephen R Euston,Paul S. Clegg Food Funct. 2017 8 4547
-
Paula K. Okuro,Iris Tavernier,Mohd D. Bin Sintang,Andre G. Skirtach,António A. Vicente,Koen Dewettinck,Rosiane L. Cunha Food Funct. 2018 9 1755
-
Chao Song,Nai-Yun Gao,Hong-Wen Gao Mol. BioSyst. 2010 6 1901
-
Amelia Torcello-Gómez,Julia Maldonado-Valderrama,Antonio Martín-Rodríguez,David Julian McClements Soft Matter 2011 7 6167
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm 2015 17 5953
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Tong Shi,Ganesha Yanuar Arief Wijaya,Li Yuan,Quancai Sun,Fan Bai,Jinlin Wang,Ruichang Gao RSC Adv. 2020 10 30896
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9. Molecular and microstructural characterization of lecithin-based oleogels made with vegetable oilMaxime Bodennec,Qing Guo,Dérick Rousseau RSC Adv. 2016 6 47373
-
Gerardo Palazzo Soft Matter 2013 9 10668
Additional information on Lecithins
Lecithins (CAS No. 8002-43-5): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Lecithins, with the CAS number 8002-43-5, are a group of naturally occurring fatty substances found in animal and plant tissues. These versatile compounds are widely recognized for their emulsifying, stabilizing, and nutritional properties. In recent years, the demand for lecithin supplements and lecithin in food products has surged, driven by growing consumer interest in natural ingredients and functional foods.
The chemical composition of lecithins primarily includes phospholipids such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol. These components contribute to the unique amphiphilic nature of lecithin, making it an excellent emulsifier in both water-in-oil and oil-in-water systems. The soy lecithin variant, derived from soybean oil, is particularly popular in industrial applications due to its cost-effectiveness and abundant availability.
In the food industry, lecithin applications are extensive. It serves as a natural emulsifier in chocolate production, preventing cocoa and cocoa butter separation. Many consumers searching for lecithin in baking will find it improves dough handling and extends shelf life. The compound also finds use in margarine, instant foods, and as a release agent in cooking sprays. Recent trends show increasing interest in non-GMO lecithin options, reflecting the clean-label movement in food manufacturing.
The nutritional benefits of lecithins have gained significant attention in health-conscious markets. As a source of choline, lecithin supplements support brain function and liver health. Many people searching for lecithin for memory or lecithin for cholesterol are exploring its potential cognitive and cardiovascular benefits. The compound may help maintain cell membrane integrity and support fat metabolism, making it popular in weight management formulations.
Beyond food and nutrition, lecithin uses extend to pharmaceutical and cosmetic applications. In drug formulations, it enhances bioavailability of active ingredients. The cosmetics industry values lecithin in skincare for its moisturizing and skin-barrier enhancing properties. With the rise of clean beauty trends, plant-derived lecithin has become a sought-after ingredient in natural personal care products.
The global lecithin market has shown steady growth, with projections indicating continued expansion. Factors driving this include increasing demand for natural food additives and growing awareness of lecithin health benefits. The sunflower lecithin segment is experiencing particular growth as an allergen-free alternative to soy-based products. Market research indicates North America and Europe as dominant consumers, while Asia-Pacific shows the fastest growth rate due to changing dietary patterns.
Quality considerations for lecithins include purity, source, and processing method. Many manufacturers now offer organic lecithin options to meet consumer demand for sustainable products. The extraction process typically involves degumming of vegetable oils, with newer methods focusing on maintaining the nutritional integrity of the final product. Analytical techniques like HPLC are commonly used to assess lecithin composition and quality parameters.
Recent innovations in lecithin technology include modified forms with enhanced functionality. Enzymatically hydrolyzed lecithin offers improved water dispersibility, expanding its application potential. Researchers are also exploring novel sources such as marine organisms and microbial fermentation to diversify the lecithin supply chain. These developments address both functional needs and sustainability concerns in the industry.
For consumers interested in how to use lecithin at home, it's available in various forms including granules, powders, and liquids. Many home bakers search for lecithin substitute options, though its unique properties make complete substitution challenging. Proper storage is important as lecithin can oxidize over time, with recommendations typically including cool, dark conditions in airtight containers.
The regulatory status of lecithins varies by region but is generally recognized as safe by major food safety authorities. In the EU, it's approved as food additive E322, while the FDA includes it in the GRAS (Generally Recognized As Safe) list. These approvals support the widespread use of lecithin in food products across global markets.
Future prospects for lecithins appear promising, with research exploring new applications in nanotechnology and drug delivery systems. The compound's biocompatibility and functional properties make it attractive for advanced applications. As consumer demand for clean-label, functional ingredients continues to grow, lecithin is well-positioned to maintain its importance across multiple industries.
For those considering lecithin supplementation, typical dosage ranges from 500mg to 2000mg daily, though individual needs may vary. It's always advisable to consult healthcare professionals, especially for individuals with specific health conditions or those taking medications. The versatility and safety profile of lecithins ensure their continued relevance in both industrial applications and consumer products.
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